5-(2-(1-naphthoyl)-1H-benzo[d]imidazol-1-yl)pentanoicacid
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Overview
Description
FUBIMINA N-pentanoic acid metabolite is a compound derived from the synthetic cannabinoid FUBIMINA (BIM-2201). Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis. FUBIMINA is known for its potent effects on the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FUBIMINA N-pentanoic acid metabolite involves several steps, including oxidative defluorination, carboxylation, hydroxylation, dihydrodiol formation, and glucuronidation . The compound is typically synthesized in a laboratory setting using human hepatocytes to mimic the metabolic processes that occur in the human body .
Industrial Production Methods
the synthesis process in a controlled laboratory environment involves high-resolution mass spectrometry (HR-MS) to identify and characterize the metabolites .
Chemical Reactions Analysis
Types of Reactions
FUBIMINA N-pentanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: The compound undergoes oxidative defluorination, leading to the formation of various metabolites.
Carboxylation: This reaction introduces a carboxyl group into the molecule.
Hydroxylation: Hydroxyl groups are added to the molecule, increasing its polarity.
Dihydrodiol Formation: This reaction involves the addition of two hydroxyl groups to form a dihydrodiol.
Glucuronidation: This process attaches glucuronic acid to the molecule, enhancing its solubility and excretion.
Common Reagents and Conditions
Common reagents used in these reactions include human hepatocytes, which provide the necessary enzymes for metabolism, and various solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Major Products Formed
The major products formed from these reactions include 5′-OH-BIM-018, BIM-018 pentanoic acid, and BIM-018 pentanoic acid dihydrodiol .
Scientific Research Applications
FUBIMINA N-pentanoic acid metabolite is primarily used in scientific research to study the metabolism of synthetic cannabinoids. Its applications include:
Chemistry: Understanding the metabolic pathways and identifying specific metabolites.
Biology: Investigating the effects of synthetic cannabinoids on the endocannabinoid system.
Medicine: Exploring potential therapeutic uses and assessing the toxicity of synthetic cannabinoids.
Industry: Developing analytical methods for detecting synthetic cannabinoids in biological samples.
Mechanism of Action
The mechanism of action of FUBIMINA N-pentanoic acid metabolite involves its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite . The compound exerts its effects by binding to these receptors, mimicking the action of endogenous cannabinoids .
Comparison with Similar Compounds
Similar Compounds
FUBIMINA N-pentanoic acid metabolite is similar to other synthetic cannabinoids such as THJ-2201, ADB-FUBIATA, AFUBIATA, CH-FUBIATA, and CH-PIATA .
Uniqueness
What sets FUBIMINA N-pentanoic acid metabolite apart from other similar compounds is its specific metabolic profile. The unique combination of oxidative defluorination, carboxylation, hydroxylation, dihydrodiol formation, and glucuronidation reactions results in distinct metabolites that can be used as markers for identifying FUBIMINA intake .
Properties
Molecular Formula |
C23H20N2O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-[2-(naphthalene-1-carbonyl)benzimidazol-1-yl]pentanoic acid |
InChI |
InChI=1S/C23H20N2O3/c26-21(27)14-5-6-15-25-20-13-4-3-12-19(20)24-23(25)22(28)18-11-7-9-16-8-1-2-10-17(16)18/h1-4,7-13H,5-6,14-15H2,(H,26,27) |
InChI Key |
WDHXEBUJPILWFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NC4=CC=CC=C4N3CCCCC(=O)O |
Origin of Product |
United States |
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